2',5'-Dichloro-5'-deoxythymidine
Description
2',5'-Dichloro-5'-deoxythymidine is a synthetic nucleoside analog characterized by chloro substitutions at the 2' and 5' positions of the deoxyribose sugar. Nucleoside analogs like this are often designed to interfere with DNA synthesis or viral replication by mimicking natural nucleosides, thereby inhibiting enzymes such as thymidylate synthase or viral polymerases.
The synthesis of chloro-substituted deoxythymidine derivatives typically involves halogenation reactions. For example, 5'-chloro-5'-deoxythymidine (18c) was synthesized via reaction of thymidine with triphenylphosphine and carbon tetrachloride (CCl₄) in dimethylformamide (DMF), yielding a 73% product with a melting point of 193–195°C .
Properties
CAS No. |
85254-35-9 |
|---|---|
Molecular Formula |
C10H12Cl2N2O4 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5S)-3-chloro-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N2O4/c1-4-3-14(10(17)13-8(4)16)9-6(12)7(15)5(2-11)18-9/h3,5-7,9,15H,2H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CSJFOEWFKYZXSU-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-5’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,5’-Dichloro-5’-deoxythymidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dichloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride can produce dechlorinated analogs.
Scientific Research Applications
2’,5’-Dichloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-5’-deoxythymidine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
5'-Haloacetamido-5'-deoxythymidines (BAT, IAT, CAT)
- Structure : These compounds feature a haloacetamido group (-XCH₂CONH-) at the 5' position, where X = Br (BAT), I (IAT), or Cl (CAT).
- Activity : They inhibit thymidylate synthase, with potency order: BAT > IAT > CAT, correlating with their cytotoxic effects in L1210 leukemia cells .
- Comparison: Unlike 2',5'-dichloro-5'-deoxythymidine, these analogs modify the 5' position with bulkier haloacetamido groups rather than chloro substituents.
3'-Azido-3'-deoxythymidine (AZT)
- Structure : AZT has an azido (-N₃) group at the 3' position.
- Activity: A well-known antiretroviral agent, AZT is phosphorylated intracellularly to its triphosphate form, which inhibits HIV reverse transcriptase. Clinical trials demonstrated reduced mortality (1 AZT vs. 19 placebo deaths) and opportunistic infections in AIDS patients .
- Comparison: The dichloro compound’s 2',5'-chloro groups may hinder phosphorylation or DNA incorporation compared to AZT’s 3'-azido modification.
5-Fluoro-2'-deoxyuridine (FdUrd)
- Structure : Fluorine at the 5-position of uracil and deoxyribose at the 2' position.
- Activity : Inhibits thymidylate synthase, blocking DNA synthesis. It shows potent activity against thymidine kinase-deficient herpes simplex virus (TK⁻ HSV), with effects reversed by 2'-deoxythymidine (dThd) .
- Comparison : The dichloro compound’s dual chloro substitutions may enhance stability or alter enzyme binding compared to FdUrd’s fluorine modification. However, fluorine’s electronegativity likely confers stronger enzyme inhibition.
5'-Chloro-5'-deoxythymidine
- Structure : Single chloro group at the 5' position.
- Synthesis : Produced via thymidine reaction with CCl₄ and triphenylphosphine in DMF .
- Comparison : The additional 2'-chloro in the dichloro compound may reduce metabolic deactivation (e.g., by kinases) or increase lipophilicity, enhancing cellular uptake.
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